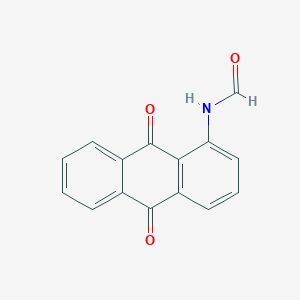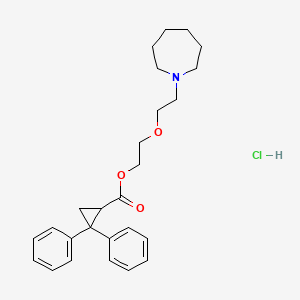
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(2-(hexahydro-1H-azepin-1-yl)ethoxy)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(2-(hexahydro-1H-azepin-1-yl)ethoxy)ethyl ester, hydrochloride is a complex organic compound It is characterized by the presence of a cyclopropane ring, diphenyl groups, and an ester linkage to a hexahydro-1H-azepin-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(2-(hexahydro-1H-azepin-1-yl)ethoxy)ethyl ester, hydrochloride typically involves multiple steps:
Formation of Cyclopropanecarboxylic Acid: This can be achieved through the reaction of diphenylmethane with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate.
Esterification: The cyclopropanecarboxylic acid is then esterified with 2-(2-(hexahydro-1H-azepin-1-yl)ethoxy)ethanol using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring and the hexahydro-1H-azepin-1-yl moiety.
Reduction: Reduction reactions can target the ester linkage, potentially converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester and amine groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Conditions typically involve nucleophiles like amines or alkoxides under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(2-(hexahydro-1H-azepin-1-yl)ethoxy)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: The compound could modulate signaling pathways, leading to changes in cellular function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-: Known for its use in pyrethroid insecticides.
Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester: Used in the synthesis of various organic compounds.
Uniqueness
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(2-(hexahydro-1H-azepin-1-yl)ethoxy)ethyl ester, hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopropane ring, diphenyl groups, and an ester linkage to a hexahydro-1H-azepin-1-yl moiety sets it apart from other similar compounds.
Propiedades
Número CAS |
37124-21-3 |
|---|---|
Fórmula molecular |
C26H34ClNO3 |
Peso molecular |
444.0 g/mol |
Nombre IUPAC |
2-[2-(azepan-1-yl)ethoxy]ethyl 2,2-diphenylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C26H33NO3.ClH/c28-25(30-20-19-29-18-17-27-15-9-1-2-10-16-27)24-21-26(24,22-11-5-3-6-12-22)23-13-7-4-8-14-23;/h3-8,11-14,24H,1-2,9-10,15-21H2;1H |
Clave InChI |
DMWBSGHXTYIMRQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)CCOCCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


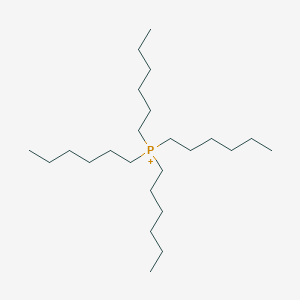

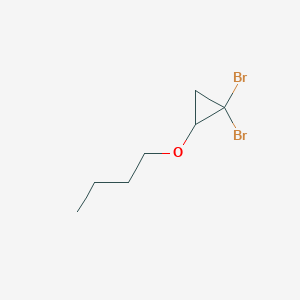
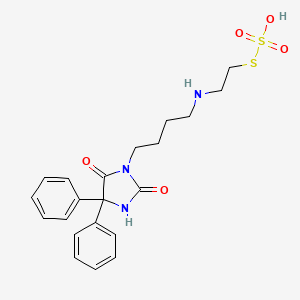

![11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one](/img/structure/B14667212.png)
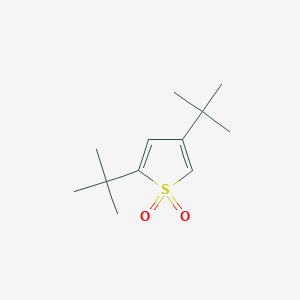
![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)
